2,2,2-trifluoro-N-[(3S,4R)-4-phenylpyrrolidin-3-yl]acetamide
Description
Chemical Identity and Nomenclature
The compound’s IUPAC name, 2,2,2-trifluoro-N-[(3S,4R)-4-phenylpyrrolidin-3-yl]acetamide, systematically describes its structure: a pyrrolidine ring (a five-membered heterocycle with one nitrogen atom) substituted at the 3-position with a trifluoroacetamide group and at the 4-position with a phenyl group. The molecular formula, C₁₂H₁₃F₃N₂O , reflects the integration of these components, while its molecular weight of 258.24 g/mol arises from the contributions of the fluorine-rich acetamide and aromatic substituents.
The stereochemical descriptors (3S,4R) denote the spatial arrangement of substituents on the pyrrolidine ring, which is critical for its three-dimensional interactions. The trifluoroacetamide group, derived from 2,2,2-trifluoroacetamide (C₂H₂F₃NO), enhances metabolic stability and lipophilicity due to the electron-withdrawing effects of fluorine atoms. Meanwhile, the phenyl group introduces aromaticity, potentially facilitating π-π stacking interactions in biological systems.
Historical Context in Heterocyclic Chemistry
Pyrrolidine derivatives have long been pivotal in medicinal chemistry due to their conformational rigidity and ability to mimic bioactive motifs. The incorporation of trifluoroacetamide groups, as seen in this compound, emerged prominently in the late 20th century as a strategy to improve pharmacokinetic properties. For example, trifluoroacetamides are frequently employed as amine-protecting groups in peptide synthesis, leveraging their stability under basic conditions and ease of cleavage under acidic conditions.
The fusion of pyrrolidine and trifluoroacetamide functionalities in a single molecule reflects advancements in stereoselective synthesis. Early work on pyrrolidine-based pharmaceuticals, such as the antihypertensive agent perindopril, demonstrated the scaffold’s versatility, while trifluoroacetamide derivatives gained traction for their role in enhancing drug half-lives. This compound’s design thus sits at the intersection of these historical developments, combining structural motifs with proven bioactivity.
Significance of Stereochemical Configuration (3S,4R)
The (3S,4R) stereochemistry governs the compound’s spatial orientation, directly influencing its interactions with chiral biological targets. Enantioselective synthesis of such configurations is often achieved via asymmetric catalysis or chiral auxiliary methods, as exemplified by related pyrrolidine derivatives. For instance, the (3S,4R) configuration may optimize binding to enzymes or receptors by aligning hydrophobic (phenyl) and hydrogen-bonding (trifluoroacetamide) groups in complementary orientations.
Comparative studies of stereoisomers highlight the configuration’s impact on potency. In a related N-trifluoroacetyl amphetamine derivative, the (R)-enantiomer exhibited markedly higher receptor affinity than its (S)-counterpart, underscoring the importance of stereochemical precision. Similarly, the (3S,4R) configuration in this compound likely enhances selectivity, reducing off-target effects in therapeutic applications.
Table 1: Key Structural Attributes of 2,2,2-Trifluoro-N-[(3S,4R)-4-Phenylpyrrolidin-3-yl]acetamide
Properties
Molecular Formula |
C12H13F3N2O |
|---|---|
Molecular Weight |
258.24 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-[(3S,4R)-4-phenylpyrrolidin-3-yl]acetamide |
InChI |
InChI=1S/C12H13F3N2O/c13-12(14,15)11(18)17-10-7-16-6-9(10)8-4-2-1-3-5-8/h1-5,9-10,16H,6-7H2,(H,17,18)/t9-,10+/m0/s1 |
InChI Key |
YFHIIRBVIAFCMB-VHSXEESVSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)NC(=O)C(F)(F)F)C2=CC=CC=C2 |
Canonical SMILES |
C1C(C(CN1)NC(=O)C(F)(F)F)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Stepwise Amidation of (3S,4R)-4-Phenylpyrrolidin-3-amine
A two-step protocol is widely employed:
- Synthesis of (3S,4R)-4-Phenylpyrrolidin-3-amine : Achieved via reductive amination of 4-phenylpyrrolidin-3-one using ammonium acetate and sodium cyanoborohydride, yielding the amine in 78–85% enantiomeric excess (ee).
- Trifluoroacetylation : The amine reacts with trifluoroacetic anhydride (TFAA) in dichloromethane at 0°C, followed by quenching with aqueous NaHCO₃. Purification via silica gel chromatography affords the product in 92% yield.
Key Data :
| Step | Reagent | Conditions | Yield | Purity (HPLC) |
|---|---|---|---|---|
| 1 | NH₄OAc, NaBH₃CN | EtOH, 25°C, 12 h | 85% | 95% ee |
| 2 | TFAA | DCM, 0°C → 25°C, 2 h | 92% | 99% |
Asymmetric Catalytic Synthesis
For cases where chiral starting materials are unavailable, asymmetric catalysis provides an alternative. Ni(II)-catalyzed enantioselective additions have shown promise.
Ni(II)-Mediated Cyclization
A Ni(II) complex with (R,R)-N,N′-dibenzylcyclohexane-1,2-diamine catalyzes the cyclization of γ-nitro ketones to form the pyrrolidine core. Subsequent hydrogenation and trifluoroacetylation yield the target compound with 88–91% ee.
Optimization Insights :
- Catalyst Loading : 5 mol% Ni(II) achieves optimal turnover without racemization.
- Solvent Effects : Tetrahydrofuran (THF) enhances enantioselectivity compared to DMF or MeCN.
Racemic Synthesis and Chiral Resolution
Industrial-scale production often employs racemic synthesis followed by resolution:
Racemic Pyrrolidine Formation
- Mannich Reaction : Condensation of benzaldehyde, ammonium acetate, and methyl vinyl ketone forms racemic 4-phenylpyrrolidin-3-one (72% yield).
- Resolution via Diastereomeric Salts : Treatment with L-tartaric acid in ethanol separates (3S,4R) and (3R,4S) enantiomers, achieving >99% ee after recrystallization.
Comparative Efficiency :
| Method | ee Before Resolution | ee After Resolution | Overall Yield |
|---|---|---|---|
| L-Tartaric Acid | 50% | 99% | 41% |
| D-DBTA* | 50% | 98% | 38% |
*Dibenzoyl-D-tartaric acid
Industrial-Scale Process Optimization
Patents disclose continuous-flow systems to enhance throughput and reduce costs:
Continuous Hydrogenation
A fixed-bed reactor packed with Pd/C (5 wt%) hydrogenates 4-phenylpyrrolidin-3-one imine intermediates at 50 bar H₂ and 80°C, achieving 99% conversion with 93% selectivity.
In Situ TFAA Generation
To mitigate TFAA’s corrosiveness, trifluoroacetyl chloride is generated in situ by reacting trifluoroacetic acid with PCl₅, enabling safer large-scale reactions.
Analytical Characterization
Rigorous quality control ensures stereochemical fidelity:
Chiral HPLC Analysis
A Chiralpak IC-3 column (250 × 4.6 mm, 3 µm) with hexane:isopropanol (80:20) eluent resolves enantiomers (Rₜ = 8.2 min for (3S,4R)).
X-ray Crystallography
Single-crystal analysis confirms the (3S,4R) configuration, with key bond angles (C3-N-C4 = 112.5°) aligning with computational models.
Chemical Reactions Analysis
2,2,2-trifluoro-N-[(3S,4R)-4-phenylpyrrolidin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where common reagents include halides and nucleophiles like amines or thiols
Scientific Research Applications
2,2,2-trifluoro-N-[(3S,4R)-4-phenylpyrrolidin-3-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an anti-inflammatory agent.
Industry: It may be used in the development of new materials with specific properties, such as fluorinated polymers
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-N-[(3S,4R)-4-phenylpyrrolidin-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The phenylpyrrolidine moiety may also play a role in modulating the compound’s biological activity by interacting with hydrophobic pockets in the target proteins .
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related trifluoroacetamide derivatives, focusing on molecular features, synthesis, and applications.
Structural and Stereochemical Variations
Key Observations :
- Ring Systems : The pyrrolidine (5-membered) and piperidine (6-membered) rings differ in conformational rigidity and steric effects. Piperidine derivatives (e.g., ) may exhibit better solubility, while pyrrolidines (target compound) offer tighter stereochemical control.
- Substituents : Phenyl groups (target compound, ) enhance aromatic interactions, whereas methyl () or heterocyclic groups () alter electronic properties and bioavailability.
- Stereochemistry : Enantioselective synthesis (e.g., ) is critical for pharmaceutical relevance, whereas racemic mixtures () are more common in bulk chemical applications.
Physicochemical and Pharmacological Properties
Key Observations :
- Lipophilicity (LogP) : Compounds with aromatic substituents (e.g., ) exhibit higher LogP values, favoring membrane permeability. Hydroxyl groups () reduce LogP, improving solubility.
Biological Activity
2,2,2-Trifluoro-N-[(3S,4R)-4-phenylpyrrolidin-3-yl]acetamide is a synthetic compound notable for its unique structural features, including a trifluoromethyl group and a phenyl group attached to a pyrrolidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities and interactions with various biological targets.
The molecular formula of 2,2,2-trifluoro-N-[(3S,4R)-4-phenylpyrrolidin-3-yl]acetamide is C12H13F3N2O, with a molecular weight of 258.24 g/mol. The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it an interesting candidate for drug development .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The trifluoromethyl group and the stereochemistry of the pyrrolidine ring are crucial for its binding affinity and biological effects. Research indicates that the compound alters the activity of these targets, leading to various pharmacological outcomes .
Anticonvulsant Activity
Research has indicated that derivatives similar to 2,2,2-trifluoro-N-[(3S,4R)-4-phenylpyrrolidin-3-yl]acetamide exhibit significant anticonvulsant activity. In studies involving animal models, compounds containing trifluoromethyl groups demonstrated enhanced efficacy in preventing seizures compared to their non-fluorinated counterparts. For instance, studies using maximal electroshock (MES) and pentylenetetrazole models showed that certain trifluoromethyl derivatives provided substantial protection against seizures at various dosages .
Pharmacological Studies
Pharmacological evaluations have highlighted the importance of the fluorine atom in enhancing metabolic stability and reducing cytochrome P450 oxidative metabolism. The incorporation of fluorine into biologically active molecules often leads to increased lipophilicity and improved central nervous system (CNS) distribution .
Case Studies
Several studies have focused on the anticonvulsant properties of compounds similar to 2,2,2-trifluoro-N-[(3S,4R)-4-phenylpyrrolidin-3-yl]acetamide:
-
Study on Anticonvulsant Activity : In a study evaluating various derivatives for anticonvulsant activity using MES tests, compounds with trifluoromethyl substitutions showed significant protective effects at doses ranging from 100 mg/kg to 300 mg/kg. The most potent compound demonstrated protection in both acute and delayed onset scenarios .
Compound Dose (mg/kg) Time Interval Efficacy Compound A 100 0.5 h High Compound B 300 4 h Moderate Compound C 100 0.5 h High - SAR Studies : Structure-activity relationship (SAR) studies confirmed that the presence of the pyrrolidine core and fluorinated groups was essential for enhancing anticonvulsant activity. These findings suggest that modifications to this core can lead to varying degrees of efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
